Decursinol is a natural coumarin derivative primarily isolated from the roots of Angelica gigas Nakai, commonly known as Korean Angelica [, , , , , , , , ]. It belongs to the class of pyranocoumarins and is recognized as a key bioactive metabolite of other pyranocoumarins like Decursin and Decursinol angelate, which are also abundantly present in Angelica gigas[1, 3, 4, 6, 7, 12, 23, 27, 30].
Decursinol has garnered significant attention in scientific research due to its diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antifungal properties [, , , , , , , , , , ]. It is often considered the active form of Decursin and Decursinol angelate, as these compounds are rapidly metabolized into Decursinol in vivo [, , , , , ].
Decursinol is derived from Angelica gigas, a member of the Apiaceae family, commonly used in traditional medicine in East Asia. The compound is classified under natural products and specifically falls within the category of phenolic compounds due to its aromatic structure and hydroxyl groups. It is also structurally related to other bioactive compounds such as decursin and decursinol angelate, which share similar pharmacological properties.
The synthesis of decursinol can be approached through both natural extraction methods and synthetic routes.
Decursinol has a complex molecular structure characterized by a fused benzopyrone ring system. Its molecular formula is , with a molecular weight of approximately 218.21 g/mol.
Decursinol participates in various chemical reactions that enhance its utility in medicinal chemistry:
Decursinol exerts its biological effects through several mechanisms:
Decursinol exhibits several notable physical and chemical properties:
Decursinol has a wide range of scientific applications:
Decursinol originates from the phenylpropanoid pathway in Angelica gigas Nakai (AGN), a medicinal herb native to East Asia. The biosynthesis begins with the amino acid L-phenylalanine, which undergoes deamination via phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid [10]. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is activated to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL). The pivotal step involves p-coumaroyl-CoA 2'-hydroxylase (C2'H), which introduces a hydroxyl group at the ortho-position, enabling lactonization to form umbelliferone—the foundational coumarin scaffold [10].
Umbelliferone undergoes prenylation at the C6 position by umbelliferone 6-prenyltransferase (U6PT), producing demethylsuberosin. This intermediate is then hydroxylated and cyclized by cytochrome P450 enzymes (e.g., CYP719A subfamily) to yield decursinol, the core pyranocoumarin aglycone [1] [10]. In AGN roots, decursinol is further esterified with angelic acid to form decursin (D) or decursinol angelate (DA), which are storage forms that protect the plant against pathogens [1] [4].
Table 1: Key Enzymes in Decursinol Biosynthesis
Enzyme | EC Number | Function | Product |
---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Deamination of phenylalanine | trans-Cinnamic acid |
Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | Para-hydroxylation of cinnamic acid | p-Coumaric acid |
4-Coumaroyl-CoA ligase (4CL) | 6.2.1.12 | Activation of p-coumaric acid to CoA-thioester | p-Coumaroyl-CoA |
p-Coumaroyl-CoA 2'-hydroxylase (C2'H) | 1.14.14.- | Ortho-hydroxylation of p-coumaroyl-CoA | 2,4-Dihydroxycinnamoyl-CoA |
Umbelliferone 6-prenyltransferase (U6PT) | 2.5.1.- | Prenylation of umbelliferone at C6 | Demethylsuberosin |
CYP719A P450 enzymes | 1.14.14.- | Cyclization and hydroxylation | Decursinol |
The formation of the pyranocoumarin structure relies on regiospecific prenylation and oxidative cyclization. U6PT, a membrane-bound prenyltransferase, attaches a dimethylallyl pyrophosphate (DMAPP) moiety to umbelliferone at C6, creating a linear prenylated coumarin. This reaction exhibits strict regioselectivity, as C8-prenylated derivatives (e.g., marmesin) do not proceed to decursinol [10]. The cyclization step is mediated by CYP719A enzymes, which catalyze the formation of the dihydropyran ring through intramolecular ether bond formation. This process involves stereospecific dehydration and conformational folding, producing the (S)-enantiomer of decursinol predominant in AGN [1] [4].
Precursor flux is tightly regulated by subcellular compartmentalization. The phenylpropanoid pathway operates in the cytosol, while prenylation occurs in the endoplasmic reticulum. The DMAPP precursor is supplied via the methylerythritol phosphate (MEP) pathway in plastids, highlighting the need for interorganellar transporter proteins [10]. Inhibitor studies show that aminoxyacetic acid (AOA), a PAL blocker, reduces decursinol titers by >80%, confirming phenylalanine as the primary carbon source [4].
Table 2: Enzymatic Machinery in Pyranocoumarin Biosynthesis
Enzyme Class | Representative Enzymes | Cofactors/Substrates | Role in Pathway |
---|---|---|---|
Lyases | PAL | L-Phenylalanine | Initiates phenylpropanoid flux |
Monooxygenases | C4H, C2'H, CYP719A | NADPH, O₂ | Hydroxylation and cyclization |
Ligases | 4CL | ATP, CoA | Activates acids to thioesters |
Transferases | U6PT | DMAPP | Prenyl group attachment |
Isomerases | ISO | NADPH | Conformational stabilization |
Metabolic engineering focuses on overcoming rate-limiting steps in decursinol biosynthesis. Heterologous expression systems in Escherichia coli and Saccharomyces cerevisiae have been employed to reconstitute the pathway. For example, co-expression of AGN-derived PAL, 4CL, and CYP719A in yeast increased decursinol titers 12-fold compared to wild-type strains [1]. Transcription factor engineering leverages MYB and bHLH regulators that upregulate phenylpropanoid genes. Overexpression of AgMYB1 in AGN hairy roots doubled decursinol accumulation by enhancing PAL and C4H activity [10].
CRISPR-Cas9-mediated genome editing has targeted negative regulators of the pathway. Knockout of cinnamoyl-CoA reductase (CCR), which diverts flux toward lignin, increased intracellular p-coumaroyl-CoA pools by 40% in AGN calli [1]. Additionally, precursor-directed feeding with synthetic analogs (e.g., fluorinated phenylalanine) yielded novel decursinol derivatives with altered bioactivities [3].
Table 3: Biotechnological Approaches for Decursinol Production
Strategy | System | Intervention | Yield Enhancement |
---|---|---|---|
Heterologous Expression | Saccharomyces cerevisiae | Co-expression of PAL, 4CL, CYP719A | 12-fold vs. wild-type |
Hairy Root Culture | Agrobacterium-transformed AGN | Overexpression of AgMYB1 transcription factor | 2.0× vs. control |
Genome Editing | AGN callus | CRISPR knockout of CCR | 40% ↑ precursor pool |
Precursor Feeding | Cell suspension culture | L-Phenylalanine + DMAPP supplementation | 3.5× vs. basal medium |
Subcellular Targeting | Nicotiana benthamiana | Chloroplast-targeted MEP pathway enzymes | 8.2× DMAPP availability |
Decursinol serves as a scaffold for structure-activity relationship (SAR) optimization. Semisynthetic modifications target three regions: (i) the dihydropyran ring, (ii) the coumarin core, and (iii) the ester side chain (present in decursin/DA). Ester hydrolysis of decursin yields decursinol, which is amenable to re-esterification with non-natural acyl groups [1] [9]. For example, JH-4—a C7-fluorobenzoyl derivative—exhibited 50-fold greater neuroprotective activity than decursinol in ischemic stroke models by enhancing blood-brain barrier permeability [1] [9].
Modular synthesis approaches enable systematic exploration of bioactivity. Key strategies include:
Table 4: Semisynthetic Decursinol Derivatives and Optimized Functions
Derivative | Structural Modification | Biological Activity | Mechanistic Insight |
---|---|---|---|
JH-4 | C7-fluorobenzoyl ester | Neuroprotection in cerebral ischemia | ↑ Blood-brain barrier permeability |
KC1-KC3 | Arylpropionic acid side chains | HMGB1 inhibition in sepsis | Suppresses proinflammatory cytokines |
Epoxide decursin | C3'-C4' epoxidation of pyran ring | Androgen receptor antagonism in prostate cancer | Blocks AR nuclear translocation (IC₅₀ = 0.8 μM) |
ALA-DA | Alanine-conjugated decursinol angelate | Neuroprotection against oxidative stress | Inhibits glutamate dehydrogenase |
Cmpd 6 | Oxime substitution at C8 | Anti-asthmatic effects | Reduces leukocytosis in lung tissue |
LKY-047 | Isoxazole-fused coumarin core | Selective CYP2J2 inhibitor | Suppresses tumor angiogenesis |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9